molecular formula C15H24ClNO B13746897 alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride CAS No. 29632-43-7

alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride

Cat. No.: B13746897
CAS No.: 29632-43-7
M. Wt: 269.81 g/mol
InChI Key: RJCJRRVBSGEEMO-UHFFFAOYSA-N
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Description

Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a tert-butylamino group, a cyclopropyl group, and a benzyl alcohol moiety. It is often used in scientific research due to its unique properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride typically involves multiple steps, including the introduction of the tert-butylamino group and the cyclopropyl group to the benzyl alcohol backbone. One common method involves the reaction of p-cyclopropylbenzyl chloride with tert-butylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, including this compound . These systems offer advantages such as improved reaction control, higher yields, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylbenzaldehyde, while reduction may produce cyclopropylbenzylamine. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzyl alcohol backbone .

Scientific Research Applications

Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. As a beta-2-adrenergic agonist, it binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, making it useful as a bronchodilator . The compound’s effects on other pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is unique due to its specific structural features, such as the presence of a cyclopropyl group and a tert-butylamino group. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

29632-43-7

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

tert-butyl-[2-(4-cyclopropylphenyl)-2-hydroxyethyl]azanium;chloride

InChI

InChI=1S/C15H23NO.ClH/c1-15(2,3)16-10-14(17)13-8-6-12(7-9-13)11-4-5-11;/h6-9,11,14,16-17H,4-5,10H2,1-3H3;1H

InChI Key

RJCJRRVBSGEEMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-]

Origin of Product

United States

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